SAR-020106 -

SAR-020106

Catalog Number: EVT-287665
CAS Number:
Molecular Formula: C19H19ClN6O
Molecular Weight: 382.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SAR-020106 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, ]. CHK1 plays a crucial role in the DNA damage response pathway, specifically at the S and G2/M cell cycle checkpoints [, , , ]. In many cancer cells, the G1/S checkpoint is compromised due to p53 dysfunction, making these cells more reliant on S and G2/M checkpoints [, ]. SAR-020106 exploits this dependency by abrogating these checkpoints, selectively sensitizing p53-deficient cancer cells to DNA-damaging agents, thereby enhancing their cytotoxic effects [, , ].

Mechanism of Action

SAR-020106 acts as an ATP-competitive inhibitor of CHK1, demonstrating an IC50 of 13.3 nM on the isolated human enzyme [, ]. This inhibition prevents CHK1-mediated phosphorylation of downstream targets, particularly CDK1 at the Y15 residue, a crucial step in the activation of the G2/M checkpoint [, ]. Consequently, cells treated with SAR-020106 fail to arrest at the G2/M checkpoint in response to DNA damage, leading to increased DNA damage accumulation and ultimately, enhanced cell death [, , , ]. This mechanism is particularly effective in p53-deficient cancer cells that are heavily reliant on the S and G2/M checkpoints due to a compromised G1/S checkpoint [, , , ].

Applications
  • Gemcitabine: In both in vitro and in vivo studies, SAR-020106 significantly enhanced gemcitabine's cytotoxicity against several colon tumor lines [, , ]. This effect was observed in a p53-dependent manner, highlighting the compound's selectivity towards cancer cells with compromised G1/S checkpoints [].
  • Irinotecan: SAR-020106 showed synergistic antitumor activity when combined with irinotecan in vivo, demonstrating minimal toxicity [, ].
  • SN38: SAR-020106 significantly enhanced the cell-killing effect of SN38, the active metabolite of irinotecan, in several colon tumor lines in vitro [].
  • Radiotherapy: Studies suggest that SAR-020106 can enhance the effects of radiotherapy, showing synergistic antitumor activity when combined with external beam radiotherapy and a measles virus encoding the sodium/iodide symporter (MV-NIS) in models of head and neck and colorectal cancer [].
  • Platinum-based agents: Research indicates that SAR-020106 synergizes with platinum-based agents, such as cisplatin and carboplatin, in both basal-like breast cancer and ovarian cancer cell lines [, , ]. Notably, SAR-020106 demonstrated the ability to overcome platinum resistance, inducing cell death in resistant cell lines when combined with cisplatin [, ].
  • Neuroblastoma: Research indicates potential for SAR-020106 as a single-agent therapy for MYCN-amplified neuroblastoma, with promising results observed in a MYCN-driven transgenic mouse model [].
Future Directions
  • Optimizing pharmacokinetic properties: While analogs with improved oral bioavailability have been developed [, ], further optimization could enhance the clinical translatability of SAR-020106.

CCT244747

Compound Description: CCT244747 is an orally bioavailable isoquinoline-based CHK1 inhibitor derived from the optimization of SAR-020106. It demonstrates potent inhibitory activity against CHK1 with an IC50 in the nanomolar range and exhibits high selectivity over CHK2 and CDK1 [, ]. CCT244747 also displays favorable in vivo pharmacokinetic properties, including good oral bioavailability and a reasonable plasma half-life []. In preclinical studies, CCT244747 effectively inhibited CHK1 signaling, potentiated the efficacy of genotoxic chemotherapeutic agents like gemcitabine and irinotecan, and demonstrated single-agent activity in MYCN-amplified neuroblastoma [].

Gemcitabine

Compound Description: Gemcitabine is a nucleoside analog widely used as a chemotherapeutic agent for various cancers, including pancreatic, lung, and bladder cancers. It acts by incorporating into DNA during replication, leading to cell cycle arrest and apoptosis [, , , ].

Relevance: Gemcitabine serves as a key chemotherapeutic agent studied in combination with SAR-020106 [, , ]. Preclinical studies demonstrated that SAR-020106 significantly enhances the cytotoxic effects of gemcitabine in various cancer cell lines, indicating a synergistic interaction between these two compounds [, ].

Irinotecan

Compound Description: Irinotecan is a topoisomerase I inhibitor commonly used in the treatment of colorectal cancer. It exerts its anticancer activity by inhibiting the topoisomerase I enzyme, leading to DNA damage and apoptosis [, ].

Relevance: Irinotecan, similar to gemcitabine, is investigated in combination with SAR-020106 for its anticancer potential [, ]. Preclinical data suggests that SAR-020106 enhances the antitumor activity of irinotecan in both in vitro and in vivo models [, ].

SN-38

Compound Description: SN-38 is the active metabolite of irinotecan, also exhibiting potent topoisomerase I inhibitory activity [].

Relevance: Similar to irinotecan, SN-38 is investigated in combination with SAR-020106 to assess potential synergistic anticancer effects []. The study highlighted that SAR-020106 significantly enhanced the cell-killing activity of SN-38 in colon tumor cell lines [].

Cisplatin

Compound Description: Cisplatin belongs to the platinum-based class of chemotherapeutic agents, widely employed for treating various cancers, including testicular, ovarian, and lung cancers. It acts by binding to DNA and forming crosslinks, ultimately leading to cell cycle arrest and apoptosis [, ].

Relevance: Cisplatin is another chemotherapeutic agent investigated in combination with SAR-020106 and its analog, rabusertib, for potential synergistic effects in basal-like breast cancer [, ]. Results indicate that both SAR-020106 and rabusertib enhance cisplatin's cytotoxic effects in these cancer cells, suggesting their potential to overcome platinum resistance [, ].

Carboplatin

Compound Description: Carboplatin, similar to cisplatin, is a platinum-based chemotherapeutic agent used to treat various cancers, including ovarian, lung, and bladder cancers. It functions through a mechanism similar to cisplatin, inducing DNA damage and leading to cell death [].

Relevance: Carboplatin is another platinum-based drug studied in combination with SAR-020106 and rabusertib for potential synergistic anticancer effects, particularly in basal-like breast cancer []. Similar to cisplatin, both SAR-020106 and rabusertib enhance the cytotoxic activity of carboplatin, suggesting their potential to improve treatment outcomes in cancers resistant to platinum-based therapies [].

Olaparib

Compound Description: Olaparib is a PARP inhibitor, a class of drugs that blocks the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP prevents DNA repair, leading to the death of cancer cells, particularly those with defects in other DNA repair pathways [].

Relevance: Olaparib, like other DNA-damaging agents, is investigated in combination with SAR-020106 and rabusertib for synergistic anticancer effects []. Research indicates that both SAR-020106 and rabusertib synergize with olaparib, enhancing its cytotoxic effects in basal-like breast cancer cells [].

Doxorubicin

Compound Description: Doxorubicin is an anthracycline antibiotic functioning as a topoisomerase II inhibitor, commonly used in chemotherapy for various cancers. It exerts its anticancer effects by interfering with DNA replication and repair, ultimately leading to cell death [].

Relevance: Similar to other DNA-damaging agents, doxorubicin is explored in combination with SAR-020106 and rabusertib for potential synergistic effects in cancer treatment []. Studies revealed that combining doxorubicin with SAR-020106 or rabusertib leads to enhanced cytotoxic effects in ovarian cancer cell lines [].

5-Aza-2'-deoxycytidine

Compound Description: 5-Aza-2'-deoxycytidine, also known as decitabine, is a demethylating agent used in the treatment of myelodysplastic syndromes and some types of leukemia. It acts by incorporating into DNA and inhibiting DNA methyltransferase, leading to the re-expression of tumor suppressor genes and promoting cell differentiation [].

Relevance: 5-Aza-2'-deoxycytidine, in combination with SAR-020106 and irradiation, has been investigated for its potential in treating glioblastoma []. Research indicates that this triple combination therapy synergistically reduces the survival of glioblastoma cells, highlighting its potential as a therapeutic strategy [].

Temozolomide

Compound Description: Temozolomide is an alkylating agent used in the treatment of certain brain tumors, including glioblastoma. It acts by methylating DNA, causing damage that leads to cell death [].

Relevance: Similar to other DNA-damaging agents, temozolomide is explored in combination with SAR-020106 for potential synergistic effects in glioblastoma treatment []. Studies show that SAR-020106 sensitizes glioblastoma cells to temozolomide treatment, leading to enhanced cell death [].

Properties

Product Name

SAR-020106

IUPAC Name

5-[(8-chloroisoquinolin-3-yl)amino]-3-[(2R)-1-(dimethylamino)propan-2-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C19H19ClN6O

Molecular Weight

382.8 g/mol

InChI

InChI=1S/C19H19ClN6O/c1-12(11-26(2)3)27-19-16(8-21)22-10-18(25-19)24-17-7-13-5-4-6-15(20)14(13)9-23-17/h4-7,9-10,12H,11H2,1-3H3,(H,23,24,25)/t12-/m1/s1

InChI Key

SRBJWIBAMIKCMV-GFCCVEGCSA-N

SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Solubility

soluble in DMSO, not soluble in water.

Synonyms

SAR020106; SAR020106; SAR 020106; SAR20106; SAR20106; SAR 20106.

Canonical SMILES

CC(CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Isomeric SMILES

C[C@H](CN(C)C)OC1=NC(=CN=C1C#N)NC2=NC=C3C(=C2)C=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.